molecular formula C21H23N5O2 B2365864 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 946356-07-6

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B2365864
CAS No.: 946356-07-6
M. Wt: 377.448
InChI Key: UHWGCVMVIHVRPO-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a tolyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of ethyl acetoacetate with guanidine in the presence of a base.

    Amination: The pyrimidine derivative is then reacted with an appropriate amine to introduce the amino group.

    Urea formation: The final step involves the reaction of the aminopyrimidine with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The pyrimidine ring and urea linkage are known to be involved in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
  • 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Uniqueness

The unique combination of the ethoxy group on the pyrimidine ring and the tolyl group in 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea may confer distinct biological or chemical properties compared to its analogs. This could result in different reactivity, binding affinity, or stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-8-10-17(11-9-16)25-21(27)26-18-7-5-6-14(2)12-18/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWGCVMVIHVRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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